molecular formula C23H26N4O2S B2717099 2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894884-06-1

2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2717099
CAS No.: 894884-06-1
M. Wt: 422.55
InChI Key: GNTIGKYNPRYXRX-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Scientific Research Applications

2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound may find applications in the development of new materials, such as polymers or advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route may involve:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Functionalization: The spirocyclic core is then functionalized with various substituents, such as the 4-methoxyphenyl, methylthio, and m-tolyl groups. This may involve reactions like nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time would be optimized to maximize yield.

    Purification: Techniques like recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the spirocyclic core or other functional groups, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings may introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures may include spirooxindoles, spirotetrahydroquinolines, and spiroindolines.

    Triazaspiro Compounds: Compounds with the triazaspiro core, such as triazaspiro[4.5]decanes, may exhibit similar properties.

Uniqueness

2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-16-5-4-6-18(15-16)24-22(28)27-13-11-23(12-14-27)25-20(21(26-23)30-3)17-7-9-19(29-2)10-8-17/h4-10,15H,11-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTIGKYNPRYXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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